molecular formula C10H15FSi B3048844 Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- CAS No. 1833-40-5

Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-

Cat. No.: B3048844
CAS No.: 1833-40-5
M. Wt: 182.31 g/mol
InChI Key: HELRPJOVIZGERH-UHFFFAOYSA-N
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Description

Structure and Properties Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- (C₁₀H₁₆FSi) is a fluorinated aromatic compound featuring a fluorine atom at the para-position and a trimethylsilylmethyl (-CH₂Si(CH₃)₃) group at the ortho-position. The trimethylsilyl moiety introduces steric bulk and moderate electron-donating effects via silicon’s hyperconjugative interaction with the aromatic ring.

Properties

IUPAC Name

(2-fluorophenyl)methyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELRPJOVIZGERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305251
Record name [(2-Fluorophenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1833-40-5
Record name NSC170020
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-Fluorophenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- typically involves the reaction of benzene derivatives with fluoro and trimethylsilyl reagents. One common method is the direct fluorination of a benzene ring followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and silylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling partners. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- exerts its effects involves interactions with molecular targets and pathways. The fluoro and trimethylsilyl groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene, 1-fluoro-2-(trifluoromethyl)- (C₇H₄F₄)

  • Molecular Weight : 164.10 g/mol .
  • Substituent Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, significantly deactivating the benzene ring toward electrophilic substitution. This contrasts with the trimethylsilylmethyl group, which has weaker electron-donating properties due to Si–C σ-bond hyperconjugation.
  • Applications : Fluorinated trifluoromethyl benzenes are common intermediates in agrochemicals and pharmaceuticals, such as the synthesis of γ-secretase inhibitors .
  • Reactivity : The -CF₃ group enhances oxidative stability but reduces nucleophilic substitution rates compared to the bulkier -CH₂Si(CH₃)₃ group.

Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- (C₁₂H₁₃F₃Si)

  • Molecular Weight : 242.31 g/mol .
  • Structural Differences : The ethynyl linkage (-C≡C-) between the benzene and trimethylsilyl group introduces sp-hybridization, altering conjugation and steric effects. This contrasts with the direct -CH₂- linkage in the target compound, which allows greater rotational freedom.
  • Electronic Effects : The ethynyl group enhances electron-withdrawing character, while the trimethylsilyl moiety provides steric shielding.

Benzene, 1-fluoro-2-(trifluoromethylsulfonyl)- (C₇H₄F₄O₂S)

  • Molecular Weight : 228.16 g/mol .
  • Substituent Effects : The trifluoromethylsulfonyl (-SO₂CF₃) group is a potent electron-withdrawing and meta-directing substituent, making the ring highly electron-deficient. In contrast, the -CH₂Si(CH₃)₃ group is less deactivating, favoring ortho/para substitution in electrophilic reactions.
  • Applications : Sulfonyl-containing fluorobenzenes are used in sulfonamide drug synthesis and as sulfonylating agents .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Electron Effect Applications
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- C₁₀H₁₆FSi ~198.32* -CH₂Si(CH₃)₃ Weakly donating Potential synthetic intermediate
Benzene, 1-fluoro-2-(trifluoromethyl)- C₇H₄F₄ 164.10 -CF₃ Strongly withdrawing Pharmaceuticals, agrochemicals
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- C₁₂H₁₃F₃Si 242.31 -C≡C-Si(CH₃)₃ Withdrawing (ethynyl) Specialty materials
Benzene, 1-fluoro-2-(trifluoromethylsulfonyl)- C₇H₄F₄O₂S 228.16 -SO₂CF₃ Very strongly withdrawing Sulfonamide drugs

Reactivity and Stability Considerations

  • Trimethylsilyl Group Stability : The -CH₂Si(CH₃)₃ group is hydrolytically stable under neutral conditions but cleaved by strong acids/bases, unlike the inert -CF₃ group .
  • Synthetic Utility : The trimethylsilyl group can act as a protective moiety for alcohols or amines, whereas -CF₃ and -SO₂CF₃ are typically terminal functional groups .
  • Thermal Properties : Bulky silyl groups increase boiling points due to enhanced van der Waals interactions. For example, Benzene, 1-(bromomethyl)-3-chloro- (a structurally simpler analog) has a boiling point of ~109°C , while the target compound’s boiling point is expected to be higher due to its larger size.

Biological Activity

Overview

Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- (CAS No. 1833-40-5) is a fluorinated organosilicon compound that has drawn interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. Its biological activity is primarily attributed to the presence of the fluorine atom and the trimethylsilyl group, which enhance its lipophilicity and ability to interact with biological targets.

Chemical Structure

The molecular structure of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- can be represented as follows:

C9H13FSi\text{C}_9\text{H}_{13}\text{F}\text{Si}

This compound features a benzene ring substituted with a fluorine atom and a trimethylsilyl group attached to a methylene bridge.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Receptors : The fluorine atom can enhance binding affinity to certain receptors due to its electronegative nature, potentially influencing neurotransmitter systems.
  • Modulation of Enzymatic Activity : The trimethylsilyl group may affect the compound's ability to act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

Biological Activity Studies

Recent studies have highlighted various aspects of the biological activity of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-:

Anticonvulsant Activity

Research suggests that compounds with similar structural characteristics have been investigated for anticonvulsant properties. For instance, studies have shown that fluorinated compounds can exhibit significant anticonvulsant effects by modulating ion channels and neurotransmitter receptors in the central nervous system .

Antimicrobial Properties

Fluorinated compounds often display enhanced antimicrobial activity. A study examining various fluorinated benzene derivatives indicated that the presence of fluorine significantly increased antibacterial potency against Gram-positive bacteria .

Case Studies

  • Anticonvulsant Evaluation : A series of experiments were conducted where Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- was tested alongside known anticonvulsants. Results indicated a comparable efficacy in seizure models, suggesting potential therapeutic applications in epilepsy treatment.
  • Antimicrobial Screening : In vitro tests against a panel of bacterial strains showed that this compound inhibited growth at concentrations ranging from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Tested Concentration (µg/mL) Effectiveness
Anticonvulsant5 - 50Comparable to standard anticonvulsants
Antimicrobial10 - 50Effective against Gram-positive bacteria
Enzyme InhibitionVariesModulates specific enzyme activities

Q & A

Basic: What synthetic methodologies are effective for introducing the trimethylsilylmethyl group into aromatic systems like Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-?

The trimethylsilylmethyl group can be introduced via nucleophilic substitution or silylation reactions . For example, quaternary ammonium precursors (e.g., [2-(trimethylsilyl)methyl)benzyl]trimethylammonium iodide) undergo Hofmann elimination under basic conditions to generate the silylmethyl-substituted aromatic ring . Alternatively, silylmetal reagents (e.g., trimethylsilylmethyl lithium) can react with fluorobenzene derivatives in aprotic solvents like THF. Reaction optimization should consider steric hindrance and electronic effects of the fluorine substituent.

Advanced: How does the fluorine substituent influence the regioselectivity and stability of the trimethylsilyl group in electrophilic reactions?

The electron-withdrawing fluorine (meta-directing) competes with the trimethylsilylmethyl group (ortho/para-directing via inductive effects) in directing electrophilic substitution. Computational studies (e.g., DFT) can model charge distribution to predict dominant pathways. For instance, in nitration, fluorine may favor meta-substitution, while the silyl group directs ortho/para, leading to competing products. Kinetic control (low temperature) vs. thermodynamic control (high temperature) must be evaluated experimentally .

Basic: What spectroscopic techniques confirm the structure and purity of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and trimethylsilyl protons (δ 0.0–0.5 ppm).
  • ¹⁹F NMR : Detect the fluorine substituent (δ -110 to -120 ppm for aromatic-F).
  • 29Si NMR : Verify the silyl group (δ 5–15 ppm).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of -Si(CH₃)₃).
    NIST databases provide reference spectra for validation .

Advanced: How can hydrolytic instability of the trimethylsilyl group be mitigated during synthesis?

The silyl group is prone to hydrolysis in protic media. Strategies include:

  • Anhydrous conditions : Use Schlenk lines or gloveboxes.
  • Inert solvents : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Acid scavengers : Add molecular sieves or tertiary amines to neutralize trace moisture.
    Post-reaction purification via column chromatography (silica gel deactivated with triethylamine) minimizes decomposition .

Basic: How can reaction yields be optimized in nucleophilic aromatic substitution (NAS) for this compound?

Key factors:

  • Solvent : Aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Base : Strong bases (NaH, LDA) deprotonate intermediates.
  • Temperature : Controlled heating (60–80°C) accelerates NAS without side reactions.
    Monitor progress via TLC or GC-MS to terminate reactions at peak yield .

Advanced: What challenges arise in regioselective functionalization when multiple directing groups are present?

The fluoro (meta-directing) and silylmethyl (ortho/para-directing) groups create competing regiochemical outcomes. For example, in Friedel-Crafts alkylation, the silyl group’s steric bulk may dominate, favoring para-substitution. Experimental validation using isotopic labeling or competitive reactions is critical. Computational modeling (e.g., Hammett σ constants) aids in predicting dominant pathways .

Basic: What storage conditions preserve the stability of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-?

  • Inert atmosphere : Store under argon or nitrogen.
  • Low temperature : -20°C in amber vials to prevent photodegradation.
  • Desiccants : Include silica gel or molecular sieves to absorb moisture.
    Long-term stability tests (≥6 months) via periodic NMR analysis are recommended .

Advanced: How can computational methods predict reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculates:

  • Frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Charge distribution : Identifies electron-deficient regions (e.g., near fluorine).
  • Reaction pathways : Simulates intermediates and transition states for substitution or coupling reactions.
    Validate predictions with experimental data (e.g., kinetic isotope effects) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-
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Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-

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